molecular formula C25H14N6O7 B344110 9-(dicyanomethylene)-2,5,7-trisnitro-N-(1-phenylethyl)-9H-fluorene-4-carboxamide

9-(dicyanomethylene)-2,5,7-trisnitro-N-(1-phenylethyl)-9H-fluorene-4-carboxamide

Cat. No.: B344110
M. Wt: 510.4 g/mol
InChI Key: JFYITWUMPGPNNC-UHFFFAOYSA-N
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Description

9-(dicyanomethylene)-2,5,7-trisnitro-N-(1-phenylethyl)-9H-fluorene-4-carboxamide: is a complex organic compound with the molecular formula C25H14N6O7 and a molecular weight of 510.41466 g/mol . This compound is characterized by its unique structure, which includes multiple nitro groups and a dicyanomethylidene moiety, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(dicyanomethylene)-2,5,7-trisnitro-N-(1-phenylethyl)-9H-fluorene-4-carboxamide typically involves multiple steps:

    Formation of Dicyanomethylidene Moiety: This step involves the reaction of the nitrated fluorene with malononitrile under basic conditions to form the dicyanomethylidene group.

    Amidation: The final step involves the reaction of the intermediate with 1-phenylethylamine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the nitro groups can yield amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 9-(dicyanomethylene)-2,5,7-trisnitro-N-(1-phenylethyl)-9H-fluorene-4-carboxamide is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound is studied for its potential as a pharmacophore. The presence of multiple nitro groups and the dicyanomethylidene moiety suggest potential biological activity, including antimicrobial and anticancer properties.

Industry

In industry, the compound’s stability and reactivity make it suitable for use in the development of advanced materials, such as organic semiconductors and explosives.

Mechanism of Action

The mechanism of action of 9-(dicyanomethylene)-2,5,7-trisnitro-N-(1-phenylethyl)-9H-fluorene-4-carboxamide is not fully understood. it is believed to interact with biological molecules through its nitro groups and dicyanomethylidene moiety. These interactions may involve the formation of reactive intermediates that can modify proteins and nucleic acids, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-dinitro-9-oxo-N-(1-phenylethyl)fluorene-4-carboxamide
  • 9-(dicyanomethylene)-2,5,7-trinitrofluorene

Uniqueness

Compared to similar compounds, 9-(dicyanomethylene)-2,5,7-trisnitro-N-(1-phenylethyl)-9H-fluorene-4-carboxamide is unique due to the presence of the dicyanomethylidene moiety and the specific arrangement of nitro groups. This unique structure imparts distinct chemical and biological properties, making it a compound of significant interest in various research fields.

Properties

Molecular Formula

C25H14N6O7

Molecular Weight

510.4 g/mol

IUPAC Name

9-(dicyanomethylidene)-2,5,7-trinitro-N-(1-phenylethyl)fluorene-4-carboxamide

InChI

InChI=1S/C25H14N6O7/c1-13(14-5-3-2-4-6-14)28-25(32)20-9-16(29(33)34)7-18-22(15(11-26)12-27)19-8-17(30(35)36)10-21(31(37)38)24(19)23(18)20/h2-10,13H,1H3,(H,28,32)

InChI Key

JFYITWUMPGPNNC-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C2=C3C(=CC(=C2)[N+](=O)[O-])C(=C(C#N)C#N)C4=CC(=CC(=C43)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC3=C2C4=C(C3=C(C#N)C#N)C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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